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molecular formula C5H3ClN2O2 B1206039 5-Chloropyrazine-2-carboxylic acid CAS No. 36070-80-1

5-Chloropyrazine-2-carboxylic acid

Cat. No. B1206039
M. Wt: 158.54 g/mol
InChI Key: FXJOTWLLDJYKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093252B2

Procedure details

To a flask fitted with overhead stirrer, condenser, thermometer and nitrogen line was added methyl 5-chloropyrazine-2-carboxylate (1.0 eq) and tetrahydrofuran (4.92 vols) under a nitrogen atmosphere. The reaction mixture was agitated until all the solid had dissolved, then filtered into a second flask. Water (8.65 vols) was added to the reaction mixture and the mixture agitated for approximately 15 minutes. Potassium carbonate (2.1 eq) was added to the reaction mixture and the mixture agitated for 16 hours at 20-25° C. Then 32% w/w hydrochloric acid (3.76 eq) was added over 3 hours in small portions, keeping the reaction temperature 20-25° C., to a pH end point of pH2.2. The resultant slurry was heated to approximately 35-40° C. and then distilled under vacuum at this temperature distilling approximately 5.3 vols, to a final volume of approximately 9.3 vols. The mixture was then cooled to 20-25° C. over at least 2 hours, agitated for 10 hours at this temperature and then filtered. The solid was washed with water (2.8 vols), and the wet product produced dried at 35° C. in a vacuum oven. The desired product was obtained as a solid (corrected yield 91%) 1H NMR δ (400 MHz CDCl3): 7.20 (1H, bs), 8.72 (1H, s), 9.21-9.21 (1H, m); m/z 157 (M−H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10]C)=[O:9])=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated until all the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask fitted with overhead stirrer, condenser
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
FILTRATION
Type
FILTRATION
Details
filtered into a second flask
ADDITION
Type
ADDITION
Details
Water (8.65 vols) was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture agitated for approximately 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture agitated for 16 hours at 20-25° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction temperature 20-25° C.
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum at this temperature
DISTILLATION
Type
DISTILLATION
Details
distilling approximately 5.3 vols
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 20-25° C. over at least 2 hours
STIRRING
Type
STIRRING
Details
agitated for 10 hours at this temperature
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water (2.8 vols)
CUSTOM
Type
CUSTOM
Details
the wet product produced
CUSTOM
Type
CUSTOM
Details
dried at 35° C. in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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